molecular formula C11H13NO4 B6630573 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid

5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid

Cat. No.: B6630573
M. Wt: 223.22 g/mol
InChI Key: JQIQVOFCBSFIAI-UHFFFAOYSA-N
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Description

5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid is a synthetic organic compound characterized by a furan ring substituted with a carboxylic acid group and a carbamoyl group attached to a methylcyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a furan derivative, such as furan-2-carboxaldehyde, using oxidizing agents like potassium permanganate.

    Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction between the furan-2-carboxylic acid and an isocyanate derivative of 1-methylcyclopropylmethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-methanol.

    Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its carbamoyl group can form hydrogen bonds with proteins and nucleic acids, making it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features may impart specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its furan ring can contribute to the thermal stability and rigidity of polymers.

Mechanism of Action

The mechanism by which 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The furan ring and carbamoyl group can participate in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the carbamoyl group and methylcyclopropyl moiety.

    5-(Methoxycarbonyl)furan-2-carboxylic acid: Contains a methoxycarbonyl group instead of the carbamoyl group.

    N-(1-Methylcyclopropyl)carbamic acid: Lacks the furan ring.

Uniqueness

5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid is unique due to the presence of both the furan ring and the carbamoyl group attached to a methylcyclopropyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(1-methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(4-5-11)6-12-9(13)7-2-3-8(16-7)10(14)15/h2-3H,4-6H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIQVOFCBSFIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CNC(=O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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